3-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide
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Overview
Description
3-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a complex organic compound with the molecular formula C15H14ClNO2 This compound is notable for its unique structure, which includes a benzamide core substituted with a chloro group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, followed by the introduction of the benzamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For example, the use of anhydrous conditions and inert atmospheres can be crucial to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely. The purification steps, such as recrystallization or chromatography, are also scaled up to handle larger quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in aromatic compounds, where substituents on the benzene ring can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
3-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-methoxy-N-(3-methylphenyl)benzamide
- 3-chloro-4-methoxy-N-(2-methylphenyl)benzamide
- 3-chloro-4-methoxy-N-(4-methoxyphenyl)benzamide
Uniqueness
What sets 3-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide apart is its oxadiazole ring, which imparts unique chemical properties and potential biological activities. This structural feature is not present in many similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C17H14ClN3O3 |
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Molecular Weight |
343.8 g/mol |
IUPAC Name |
3-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C17H14ClN3O3/c1-10-8-11(6-7-14(10)23-2)15-16(21-24-20-15)19-17(22)12-4-3-5-13(18)9-12/h3-9H,1-2H3,(H,19,21,22) |
InChI Key |
BGULJHMZIDOFLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)Cl)OC |
Origin of Product |
United States |
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